2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide

Catalog No.
S15845793
CAS No.
M.F
C17H19NO3
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamid...

Product Name

2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide

IUPAC Name

2-(3-hydroxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]acetamide

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C17H19NO3/c1-21-16-7-3-4-13(11-16)8-9-18-17(20)12-14-5-2-6-15(19)10-14/h2-7,10-11,19H,8-9,12H2,1H3,(H,18,20)

InChI Key

BTIQBQGIEHNSQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CC(=CC=C2)O

2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide is a chemical compound characterized by its unique structure, which includes a hydroxyphenyl group and a methoxyphenethyl group linked by an acetamide functional group. Its molecular formula is C17H19NO3C_{17}H_{19}NO_3, and it has a molecular weight of 285.34 g/mol. The compound's structure contributes to its distinct chemical reactivity and potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

The chemical behavior of 2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide can be summarized through several key reactions:

  • Oxidation: The phenolic hydroxyl group can undergo oxidation, leading to the formation of quinones or related compounds.
  • Reduction: The amide group may be reduced to yield amines and other derivatives.
  • Substitution Reactions: The aromatic rings present in the compound can participate in electrophilic aromatic substitution, allowing for the formation of halogenated derivatives or other substituted products.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization.

Research indicates that 2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide exhibits various biological activities. While specific studies are ongoing, preliminary findings suggest that it may possess:

  • Antioxidant Properties: The hydroxy group may contribute to its ability to scavenge free radicals.
  • Anti-inflammatory Effects: Similar compounds have shown potential in reducing inflammation through modulation of inflammatory pathways.
  • Antimicrobial Activity: Some derivatives of acetamides have been reported to exhibit antimicrobial properties.

Further research is necessary to elucidate the precise mechanisms underlying these activities and their implications for therapeutic applications.

The synthesis of 2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide typically involves multi-step organic reactions. A common method includes:

  • Starting Materials: The synthesis begins with 3-hydroxyaniline and 3-methoxyphenethylamine.
  • Acetylation: The amine is acetylated using acetic anhydride or acetyl chloride under controlled conditions to form the acetamide linkage.
  • Purification: The product is purified through recrystallization from suitable solvents, such as ethanol or water.

This method allows for the efficient formation of the desired compound while minimizing side reactions.

2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide has potential applications in various fields:

  • Pharmaceutical Research: Its biological activities make it a candidate for drug development, particularly in areas targeting inflammation or oxidative stress.
  • Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules in organic chemistry.
  • Material Science: Investigations into its properties may lead to applications in developing novel materials with specific functionalities.

Interaction studies involving 2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide focus on its binding affinity with various biological targets. Preliminary molecular docking studies suggest that it may interact with proteins involved in inflammatory pathways, potentially stabilizing certain conformations through hydrogen bonding interactions. Further studies utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry are warranted to quantify these interactions.

Several compounds share structural similarities with 2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide, which can be compared based on their functional groups and biological activities:

Compound NameStructureUnique Features
2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamideContains a para-hydroxy group instead of metaPotentially different binding affinities due to steric factors
N-(4-Methoxy-3-nitrophenyl)acetamideFeatures a nitro group instead of a hydroxy groupKnown for specific antibacterial properties
N-(2-Acetylaminophenyl)acetamideContains an acetylamino groupDemonstrated anti-inflammatory effects

The uniqueness of 2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide lies in the specific combination of hydroxy and methoxy groups connected by an acetamide linkage, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

285.13649347 g/mol

Monoisotopic Mass

285.13649347 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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